4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE
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Overview
Description
4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a morpholine ring substituted with a chlorophenylsulfonyl group, a p-tolyl group, and an oxazole ring, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using chlorophenylsulfonyl chloride.
Attachment of the p-Tolyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Formation of the Morpholine Ring: This step involves the cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved can include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE: shares similarities with other sulfonyl-containing oxazole derivatives.
4-(4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine: This compound has a bromine atom instead of chlorine.
4-(4-((4-Methylphenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine: This compound has a methyl group instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-14-4-6-17(7-5-14)20-24-21(30(26,27)19-10-8-18(23)9-11-19)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIBNHGLXOYOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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